![molecular formula C10H18Cl2N4O2 B2406922 6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride CAS No. 2375247-79-1](/img/structure/B2406922.png)
6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride
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Description
6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as "APEX" and is a useful tool for studying various biochemical and physiological processes.
Scientific Research Applications
1. Synthesis and Characterization
- A study by Udayakumar et al. (2017) demonstrates the synthesis and characterization of dihydropyrimidine-2,4(1H,3H)-dione derivatives, highlighting their applications in molecular synthesis and characterization techniques, such as NMR spectroscopy and mass spectrometry (Udayakumar, Gowsika, & Pandurangan, 2017).
2. Biological Evaluation
- In 2010, El-Etrawy and Abdel-Rahman synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and tested their antiviral activities against Hepatitis A and Herpes simples virus type-1 (El-Etrawy & Abdel-Rahman, 2010).
3. Applications in Optical and Nonlinear Optical Properties
- Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and evaluated them for their potential in optical and nonlinear optical device fabrications (Mohan et al., 2020).
4. Potential in Hypotensive Activity
- Kataev et al. (2014) conducted a study synthesizing thietane ring-containing pyrimidine-2,4(1H,3H)-dione derivatives, revealing their promising hypotensive activity (Kataev, Tyurenkov, Meshcheryakova, Perfilova, Munasipova, & Borodin, 2014).
5. Antimicrobial and Antioxidant Evaluation
- Al-Adhami and Al-Majidi (2021) synthesized and evaluated 6-amino-1,3-dimethyluracil derivatives for their antimicrobial and antioxidant activities, expanding the understanding of pyrimidine derivatives in these fields (Al-Adhami & Al-Majidi, 2021).
6. Free Radical Oxidation Studies
- Meshcheryakova et al. (2022) explored the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, providing insights into their potential therapeutic applications (Meshcheryakova et al., 2022).
properties
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13;;/h5,7H,2-4,6,11H2,1H3,(H,12,16);2*1H/t7-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIKVVIRPAXEPP-XCUBXKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C=C(NC1=O)N2CC[C@H](C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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